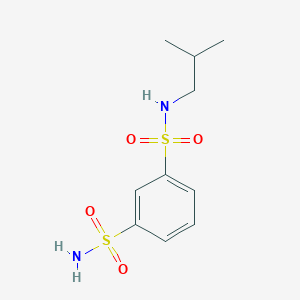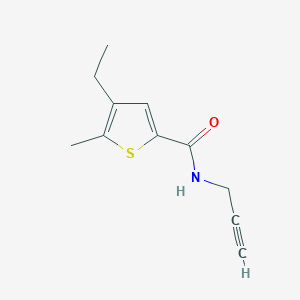![molecular formula C21H18N4OS B7537176 N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide, also known as DMTQ, is a novel compound that has gained significant attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various cellular processes, including cell growth and inflammation. This compound has also been found to modulate the expression of certain genes involved in cancer cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing inflammation in animal models. Furthermore, this compound has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide is its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Furthermore, this compound has been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its effectiveness in certain applications.
将来の方向性
There are several future directions for the research and development of N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide. One potential direction is the investigation of its potential use in combination with other compounds for the treatment of cancer and neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods for this compound may lead to its increased use in various fields of scientific research. Finally, the investigation of the mechanism of action of this compound may lead to the discovery of new targets for the treatment of various diseases.
合成法
N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with 2-chloro-3-thiophene carboxaldehyde, followed by N,N-dimethylation using dimethyl sulfate. The final product is obtained after purification using column chromatography.
科学的研究の応用
N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide has been found to exhibit potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, with research suggesting that it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, with research suggesting that it may protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25(2)21(26)14-7-9-16(10-8-14)22-20-17-5-3-4-6-18(17)23-19(24-20)15-11-12-27-13-15/h3-13H,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXRTRQEYZZFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)


![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)